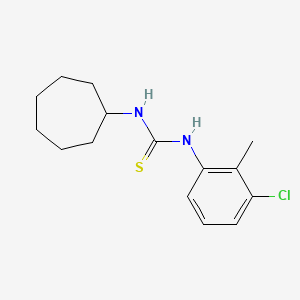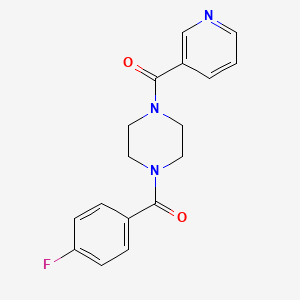
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has been studied for its potential biological and pharmacological properties. CMCT is a thiourea derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, which can reduce inflammation. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties, which can potentially lead to the development of new anti-viral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in developing new therapies. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This can potentially lead to the development of new therapies for various diseases. Another direction is to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea to improve its yield and purity. Additionally, future studies can focus on the toxicity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea and its potential side effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The resulting product is purified by recrystallization to obtain N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)


![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)


![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)


![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
